Cas no 5435-39-2 ((7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid)
5435-39-2 structure
Product Name:(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid
Numero CAS:5435-39-2
MF:C12H12BrNO2
MW:282.133182525635
CID:940812
PubChem ID:228476
Update Time:2025-04-19
(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid
- 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid
- NSC21430
- DTXSID40281371
- NSC-21430
- 5435-39-2
- 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)aceticacid
-
- Inchi: 1S/C12H12BrNO2/c1-6-3-9-8(5-11(15)16)7(2)14-12(9)10(13)4-6/h3-4,14H,5H2,1-2H3,(H,15,16)
- Chiave InChI: XQOBDOFNCDJFHY-UHFFFAOYSA-N
- Sorrisi: BrC1=CC(C)=CC2=C1NC(C)=C2CC(=O)O
Proprietà calcolate
- Massa esatta: 281.00516
- Massa monoisotopica: 281.005
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 284
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 53.1Ų
Proprietà sperimentali
- Densità: 1.584
- Punto di ebollizione: 475.7°C at 760 mmHg
- Punto di infiammabilità: 241.5°C
- Indice di rifrazione: 1.676
- PSA: 53.09
(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid Letteratura correlata
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
5435-39-2 ((7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti